molecular formula C8H11NO2S B15055542 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole

Cat. No.: B15055542
M. Wt: 185.25 g/mol
InChI Key: DBBGXFYFNMMXKH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole is a heterocyclic organic compound that features a cyclopropyl group and a methylsulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted precursor with a sulfonylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrazole
  • 2-Cyclopropyl-3-(methylsulfonyl)-1H-imidazole
  • 2-Cyclopropyl-3-(methylsulfonyl)-1H-thiazole

Uniqueness

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of a cyclopropyl group and a methylsulfonyl group on a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-cyclopropyl-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)7-4-5-9-8(7)6-2-3-6/h4-6,9H,2-3H2,1H3

InChI Key

DBBGXFYFNMMXKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2CC2

Origin of Product

United States

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